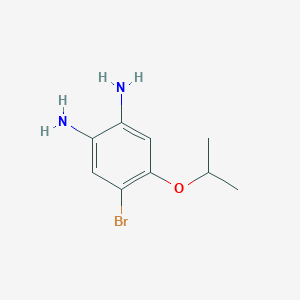

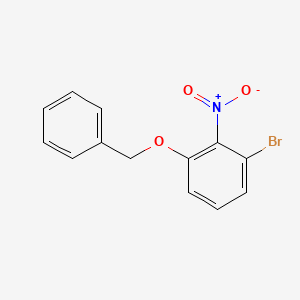

1-(Benzyloxy)-3-bromo-2-nitrobenzene

Overview

Description

Synthesis Analysis

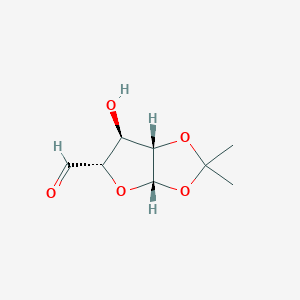

This involves detailing the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves examining the compound’s molecular structure, which can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications

Synthesis and Chemical Transformations

1-(Benzyloxy)-3-bromo-2-nitrobenzene serves as an important intermediate in various chemical synthesis processes. It is utilized in the preparation of nitro aromatic ethers, such as 1-butoxy-4-nitrobenzene, through ultrasound-assisted phase-transfer catalysis conditions. This method enhances reaction efficiency and can be applied to synthesize other similar compounds (Harikumar & Rajendran, 2014). Additionally, it can be employed in the synthesis of various organic compounds like quinolines, 2-quinolones, phenanthridines, and phenanthridinones via palladium[0]-mediated Ullmann cross-coupling (Banwell et al., 2004).

Organic Synthesis Techniques

1-(Benzyloxy)-3-bromo-2-nitrobenzene is used in innovative organic synthesis techniques. For instance, it's used in the synthesis of a novel pyrrolo-benzoxaborole scaffold and its derivatization via Friedel–Crafts reaction catalyzed by anhydrous stannic chloride, highlighting its role in creating complex organic frameworks (Wu et al., 2011). It is also involved in the ultrasound-assisted intensified synthesis in the presence of phase transfer catalyst, demonstrating its utility in reaction intensification processes (Diwathe & Gogate, 2018).

Environmental and Biochemical Studies

In environmental and biochemical contexts, the compound has been explored for its reactivity and interactions. Research includes studying the electronic structure of nitrobenzene grafted onto Si(111) surfaces, providing insights into the physicochemical properties of similar nitrobenzene derivatives (Hunger et al., 2006). Another aspect involves the study of nitrobenzene dioxygenase and its interaction with nitroarenes, which helps understand biodegradation processes of environmental pollutants (Friemann et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

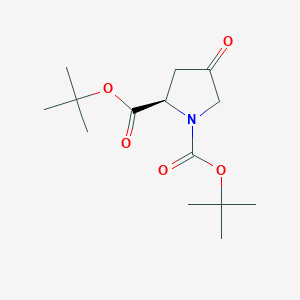

IUPAC Name |

1-bromo-2-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPFXKQEIUYELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-3-bromo-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)

![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)